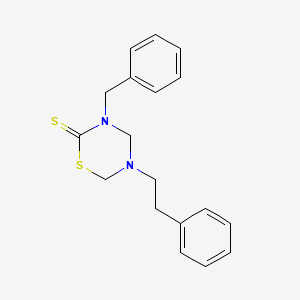
Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate typically involves the reaction of isoindoline derivatives with tert-butyl bromoacetate under basic conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole-2-carboxylic acid derivatives, while reduction can produce more saturated isoindoline derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: Known for its use in the synthesis of various pharmaceuticals.
Tert-butyl 2-(1H-indol-3-yl)acetate: Another tert-butyl ester with different biological activities.
N-benzyl-2-(hydroxymethyl)benzamide: Used in the synthesis of isoindoline derivatives.
Uniqueness
Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate is unique due to its specific structure, which combines the isoindoline core with a tert-butyl ester group. This combination provides distinct reactivity and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)8-12-11-7-5-4-6-10(11)9-15-12/h4-7,12,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGMGJYMZGYYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C2=CC=CC=C2CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2439718.png)
![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2439719.png)



![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2439728.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2439729.png)
![1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2439731.png)
![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/new.no-structure.jpg)
![6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2439734.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2439737.png)

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.3.1.04,9]henicosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2439740.png)
